molecular formula C21H23NO6 B3111567 N-z-Glu(obn)-ome CAS No. 183442-87-7

N-z-Glu(obn)-ome

Cat. No. B3111567
CAS RN: 183442-87-7
M. Wt: 385.4 g/mol
InChI Key: BITYYLYXTWXLAJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-z-Glu(obn)-ome is a novel chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of glutathione, which is an essential antioxidant molecule in the human body. N-z-Glu(obn)-ome has been synthesized using a unique method that involves the modification of glutathione with an organic compound called 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MMCC).

Scientific Research Applications

N-z-Glu(obn)-ome has several potential applications in scientific research. One of the primary applications is in the field of cancer research. Studies have shown that N-z-Glu(obn)-ome has anti-cancer properties and can induce cell death in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Another potential application of N-z-Glu(obn)-ome is in the field of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-z-Glu(obn)-ome is not fully understood, but studies have suggested that it works by inducing oxidative stress in cells. This oxidative stress leads to the activation of several signaling pathways, which ultimately results in cell death. N-z-Glu(obn)-ome has also been shown to inhibit the activity of enzymes that are involved in the antioxidant defense system of cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects
N-z-Glu(obn)-ome has several biochemical and physiological effects on cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating several signaling pathways. It has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the activity of enzymes that are involved in drug resistance.
In addition, N-z-Glu(obn)-ome has neuroprotective properties and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-z-Glu(obn)-ome is its stability and bioavailability. This compound is highly stable and can be easily synthesized using the N-z-Glu(obn)-ome modification method. It is also highly bioavailable, making it suitable for various applications in scientific research.
However, one of the limitations of N-z-Glu(obn)-ome is its potential toxicity. Studies have shown that this compound can induce oxidative stress and cell death in normal cells, which may limit its use in certain applications. In addition, the mechanism of action of N-z-Glu(obn)-ome is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the research and development of N-z-Glu(obn)-ome. One potential direction is to further investigate its potential applications in cancer research. Studies have shown that this compound has anti-cancer properties and can enhance the efficacy of chemotherapy drugs. Further research is needed to determine the optimal dosage and administration methods for N-z-Glu(obn)-ome in cancer treatment.
Another potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons in the brain. Further research is needed to determine the optimal dosage and administration methods for N-z-Glu(obn)-ome in the treatment of these diseases.
Conclusion
N-z-Glu(obn)-ome is a novel chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the modification of glutathione with N-z-Glu(obn)-ome. N-z-Glu(obn)-ome has several potential applications in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but studies have suggested that it works by inducing oxidative stress in cells. N-z-Glu(obn)-ome has several biochemical and physiological effects on cells, but its potential toxicity may limit its use in certain applications. Further research is needed to determine the optimal dosage and administration methods for N-z-Glu(obn)-ome in various applications.

properties

IUPAC Name

5-O-benzyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-26-20(24)18(22-21(25)28-15-17-10-6-3-7-11-17)12-13-19(23)27-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITYYLYXTWXLAJ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-z-Glu(obn)-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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